molecular formula C17H34N4O3 B1674824 Leucyl-valyl-isoleucinamide CAS No. 117678-55-4

Leucyl-valyl-isoleucinamide

Cat. No.: B1674824
CAS No.: 117678-55-4
M. Wt: 342.5 g/mol
InChI Key: GTPWYWRHWJVBDS-XUXIUFHCSA-N
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Description

Leucyl-valyl-isoleucinamide is an oligopeptide composed of leucine, valine, and isoleucine residues. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. As a peptide, it plays a role in influencing physiological processes and has been studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of leucyl-valyl-isoleucinamide typically involves the stepwise coupling of amino acids. One common method starts with the preparation of tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester. This intermediate is synthesized by reacting isoleucine methyl ester hydrochloride with a mixed anhydride formed from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. The resulting ester is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. Finally, the tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting leucyl-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Leucyl-valyl-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like acid chlorides or p-nitrophenyl esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Acid chlorides or p-nitrophenyl esters, under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce acyl derivatives .

Scientific Research Applications

Leucyl-valyl-isoleucinamide has a wide range of scientific research applications:

Mechanism of Action

Leucyl-valyl-isoleucinamide can be compared with other oligopeptides such as leucyl-isoleucinamide and valyl-isoleucinamide. These compounds share similar structural features but differ in their amino acid composition, which can influence their reactivity and biological activity. This compound is unique due to its specific sequence of leucine, valine, and isoleucine, which may confer distinct properties in terms of stability and interaction with biological targets .

Comparison with Similar Compounds

  • Leucyl-isoleucinamide
  • Valyl-isoleucinamide
  • Leucyl-valyl-leucinamide

By understanding the synthesis, reactions, and applications of leucyl-valyl-isoleucinamide, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O3/c1-7-11(6)14(15(19)22)21-17(24)13(10(4)5)20-16(23)12(18)8-9(2)3/h9-14H,7-8,18H2,1-6H3,(H2,19,22)(H,20,23)(H,21,24)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPWYWRHWJVBDS-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151866
Record name Leucyl-valyl-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117678-55-4
Record name Leucyl-valyl-isoleucinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucyl-valyl-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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